

In-Depth Technical Guide to the Safety and Toxicology of Nipastat

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nipastat

Cat. No.: B1175275

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Introduction

Nipastat is the trade name for a broad-spectrum antimicrobial preservative system employed extensively in the pharmaceutical, cosmetic, and food industries. It is not a single chemical entity but rather a synergistic blend of five paraben esters: methylparaben, ethylparaben, propylparaben, butylparaben, and isobutylparaben. This guide provides a comprehensive overview of the safety and toxicological profile of **Nipastat**, focusing on the individual properties of its constituent parabens. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key toxicological studies are described. Furthermore, this guide includes visualizations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological mechanisms.

Physicochemical Properties and Composition

Nipastat is a white, crystalline powder. Its efficacy as a preservative stems from the combined antimicrobial action of its components, which are esters of p-hydroxybenzoic acid. The typical composition of **Nipastat** is detailed below.

Component	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)
Methylparaben	<chem>CC(=O)OC1=CC=CC=C1</chem>	C ₈ H ₈ O ₃	152.15
Ethylparaben	<chem>CCC(=O)OC1=CC=CC=C1</chem>	C ₉ H ₁₀ O ₃	166.17
Propylparaben	<chem>CCCC(=O)OC1=CC=CC=C1</chem>	C ₁₀ H ₁₂ O ₃	180.20
Butylparaben	<chem>CCCCC(=O)OC1=CC=CC=C1</chem>	C ₁₁ H ₁₄ O ₃	194.23
Isobutylparaben	<chem>CC(C)CC(=O)OC1=CC=CC=C1</chem>	C ₁₁ H ₁₄ O ₃	194.23

Toxicological Data

The toxicological profile of **Nipastat** is predicated on the individual toxicities of its paraben constituents. Generally, the acute toxicity of parabens is low; however, their potential for endocrine disruption has been a subject of scientific investigation. The lipophilicity and, consequently, some biological activities of parabens tend to increase with the length of the alkyl chain.

Acute Toxicity

The following table summarizes the available acute oral and dermal toxicity data for the individual parabens found in **Nipastat**.

Paraben	Test Species	Route	LD ₅₀ (mg/kg bw)	Reference
Methylparaben	Mouse	Oral	>8000	[1]
Rat	Oral	>5000	[1]	
Ethylparaben	Mouse	Oral	4000	[1]
Rat	Oral	>5000	[1]	
Propylparaben	Mouse	Oral	6332	[1]
Rat	Oral	>5000	[1]	
Butylparaben	Mouse	Oral	>12,800	[1]
Rat	Oral	15,360	[1]	
Isobutylparaben	Rat	Dermal	>2000	[2]

Repeated Dose Toxicity and No-Observed-Adverse-Effect-Level (NOAEL)

Subchronic and chronic toxicity studies have been conducted to establish the NOAEL for various parabens.

Paraben	Test Species	Study Duration	NOAEL (mg/kg bw/day)	Key Findings	Reference
Methylparaben	Rat	90-day	1000	No adverse effects observed.	[3]
Ethylparaben	Rat	90-day	1000	No adverse effects observed.	[3]
Propylparaben	Rat	90-day	1000	No adverse effects observed.	[3]
Butylparaben	Rat	90-day	250	Decreased body weight gain at higher doses.	[1]
Isobutylparaben	Rat	28-day (dermal)	50	Skin hyperkeratosis at higher doses in females.	[2]
Isobutylparaben	Rat	13-week (subcutaneous)	50	No systemic toxicity; local irritation at injection site.	[4]

Genotoxicity

Parabens have been extensively evaluated for their genotoxic potential using a battery of in vitro and in vivo assays.

Paraben	Assay	Test System	Result	Reference
Methylparaben	Ames Test	S. typhimurium	Negative	[1]
Chromosomal Aberration	CHO cells	Positive	[1][5]	
Ethylparaben	Ames Test	S. typhimurium	Negative	[1]
Chromosomal Aberration	CHO cells	Positive	[1][5]	
Propylparaben	Ames Test	S. typhimurium	Negative	[1]
Butylparaben	Ames Test	S. typhimurium	Negative	[1]
Isobutylparaben	Ames Test	S. typhimurium	Negative	[6]
Chromosomal Aberration	CHO cells	1% incidence of structural aberrations at 0.6 mg/ml	[6]	

While generally considered non-mutagenic in bacterial reverse mutation assays, methylparaben and ethylparaben have been shown to induce chromosomal aberrations in mammalian cells at high concentrations.[1][5]

Carcinogenicity

Long-term carcinogenicity studies in rodents have not demonstrated a carcinogenic potential for the parabens tested.

Paraben	Test Species	Route	Result	Reference
Methylparaben	Rat	Oral	Non-carcinogenic	[1]
Propylparaben	Rat	Oral	Non-carcinogenic	[1]
Butylparaben	Mouse	Oral	Non-carcinogenic	[7]
Isobutylparaben	Mouse	Oral	Non-carcinogenic	[7]

Developmental and Reproductive Toxicity (DART)

The endocrine-disrupting potential of parabens, particularly their weak estrogenic activity, has been a primary focus of DART studies. The potency of estrogenic effects generally increases with the length of the alkyl chain.

Paraben	Test Species	Key Findings	Reference
Methylparaben	Rat	No adverse effects on male reproductive organs up to 1000 mg/kg/day.	[1]
Ethylparaben	Rat	No adverse effects on male reproductive organs up to 1000 mg/kg/day.	[1]
Propylparaben	Rat	Reduced sperm production at doses of 10 mg/kg/day and higher.	[8]
Butylparaben	Rat	Decreased epididymal and seminal vesicle weights; reduced sperm motility and count in offspring at 100 mg/kg/day.	[1]
Isobutylparaben	Rat	Uterine weight increase in dams; some evidence of effects on male reproductive development in offspring.	[9]

Experimental Protocols

The following sections detail the methodologies for key toxicological assays cited in this guide, based on OECD Test Guidelines.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for 90 days.^[3]

- **Test System:** Typically, Wistar or Sprague-Dawley rats.
- **Administration:** The test substance is administered orally via gavage, in the diet, or in drinking water, daily for 90 days.
- **Dose Levels:** At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not death or severe suffering.
- **Endpoints:** Daily clinical observations, weekly body weight and food/water consumption measurements, hematology, clinical biochemistry, and urinalysis. At termination, a full necropsy is performed, and organs are weighed and subjected to histopathological examination.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This assay is used to detect gene mutations induced by a test substance.

- **Test System:** Histidine-dependent strains of *Salmonella typhimurium* and tryptophan-dependent strains of *Escherichia coli*.
- **Methodology:** The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have mutated back to a state of amino acid synthesis) is counted.
- **Evaluation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

- **Test System:** Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
- **Methodology:** Cells are exposed to the test substance for a defined period, both with and without metabolic activation. Cells are then arrested in metaphase, harvested, and stained. Metaphase spreads are examined microscopically for chromosomal abnormalities.
- **Evaluation:** A positive response is characterized by a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations.

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This screening test provides information on both general systemic toxicity and potential effects on reproduction and development.

- **Test System:** Rats.
- **Administration:** The test substance is administered orally to males for at least four weeks (including a two-week pre-mating period) and to females throughout the study (including two weeks pre-mating, gestation, and lactation).
- **Endpoints:** In addition to the endpoints in a standard repeated dose study, this guideline includes evaluation of mating performance, fertility, gestation length, and offspring viability and growth.

Extended One-Generation Reproductive Toxicity Study (OECD TG 443)

This is a more comprehensive study of reproductive and developmental toxicity than TG 422.

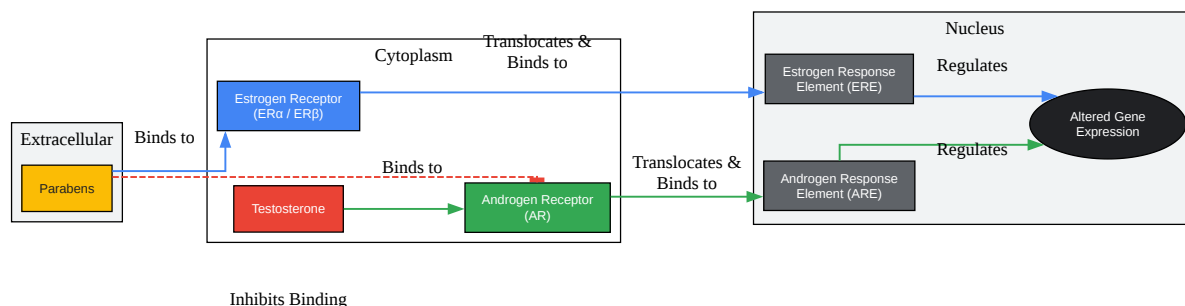
- **Test System:** Rats.

- Administration: Similar to TG 422, with extended exposure of the F1 generation through sexual maturity.
- Endpoints: In addition to the endpoints of TG 422, this study includes more detailed evaluation of the F1 generation, including reproductive organ function, developmental landmarks, and neurobehavioral and immunotoxicological assessments in specific cohorts.

Mechanistic Toxicology and Signaling Pathways

Endocrine Disruption

Parabens are known to possess weak estrogenic activity, which is a primary mechanism of their endocrine-disrupting effects. They can bind to estrogen receptors (ER α and ER β), mimicking the action of endogenous estrogens and potentially leading to downstream effects on gene expression and cellular function. Some parabens also exhibit anti-androgenic activity.



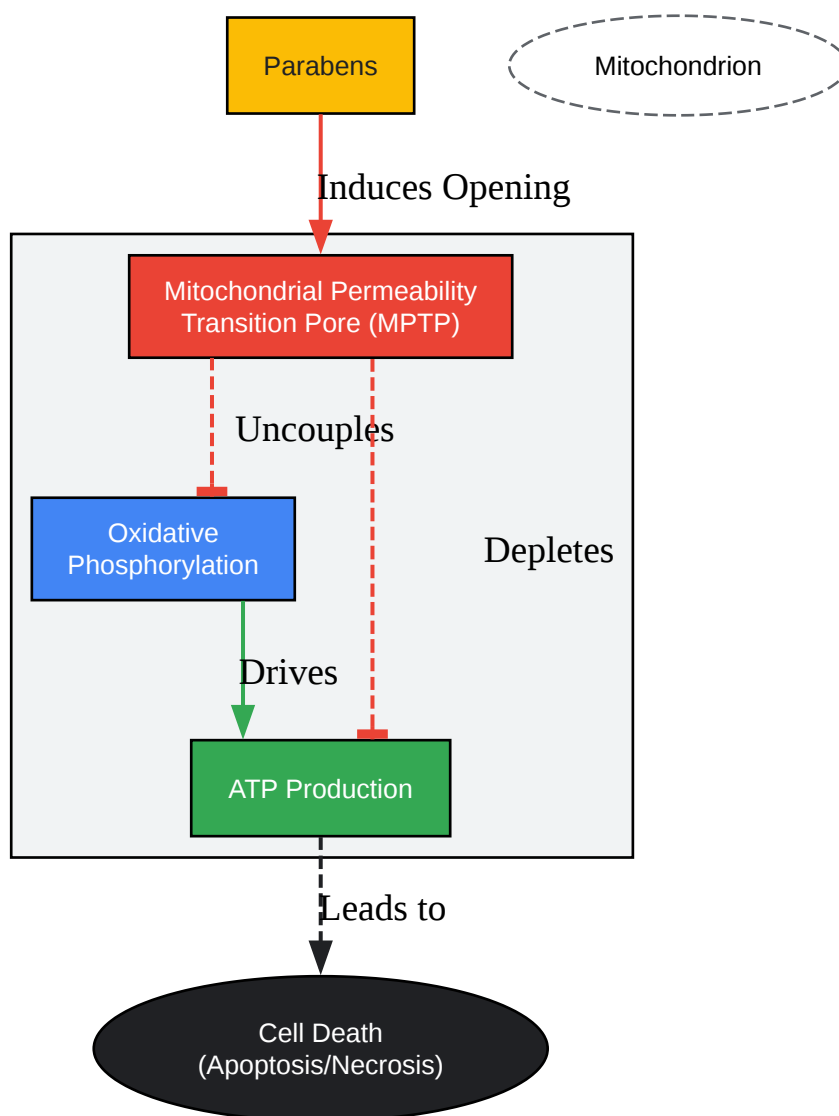
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Paraben Endocrine Disruption Pathway

Mitochondrial Dysfunction

Some parabens, particularly propylparaben, have been shown to induce mitochondrial dysfunction. A key mechanism is the induction of the mitochondrial permeability transition

(MPT), a sudden increase in the permeability of the inner mitochondrial membrane. This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, ATP depletion, and ultimately, cell death.[10]

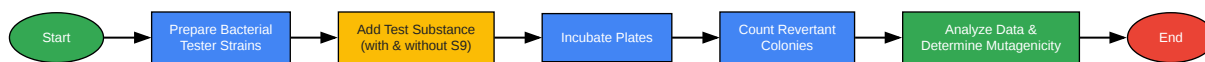


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Paraben-Induced Mitochondrial Dysfunction

Experimental Workflow Diagrams

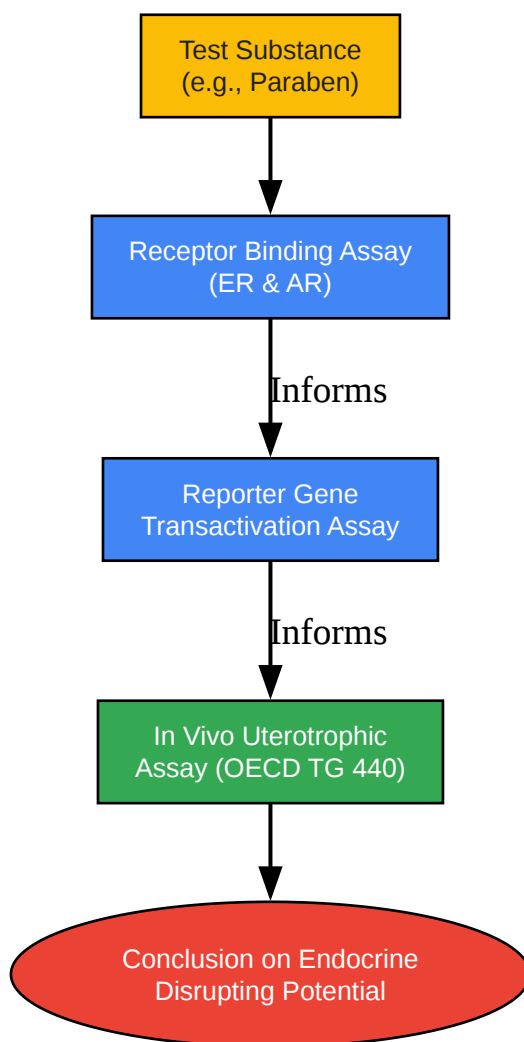
Workflow for Ames Test (OECD TG 471)



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Ames Test Experimental Workflow

Logical Relationship for In Vitro Endocrine Disruption Assessment



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In Vitro Endocrine Disruption Assessment

Conclusion

Nipastat, a mixture of five parabens, exhibits a well-characterized toxicological profile primarily driven by the properties of its individual components. The acute toxicity of these parabens is low. The main toxicological concerns are related to their potential for endocrine disruption, specifically weak estrogenic and anti-androgenic activities, which are more pronounced with longer alkyl chain parabens. Genotoxicity and carcinogenicity studies have generally not indicated a significant risk at relevant exposure levels. This guide provides a comprehensive summary of the available safety data and experimental methodologies to aid researchers and professionals in the risk assessment and safe handling of **Nipastat**.

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References

1. Final amended report on the safety assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben as used in cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Toxicological evaluation of isopropylparaben and isobutylparaben mixture in Sprague-Dawley rats following 28 days of dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
3. Application of grouping and read-across for the evaluation of parabens of different chain lengths with a particular focus on endocrine properties - PMC [pmc.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. cir-safety.org [cir-safety.org]
7. researchgate.net [researchgate.net]
8. ec.europa.eu [ec.europa.eu]
9. edlists.org [edlists.org]
10. Role of mitochondrial membrane permeability transition in p-hydroxybenzoate ester-induced cytotoxicity in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide to the Safety and Toxicology of Nipastat]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175275#safety-and-toxicology-data-for-nipastat\]](https://www.benchchem.com/product/b1175275#safety-and-toxicology-data-for-nipastat)

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